3-(3-Fluorophenyl)phenol
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Overview
Description
3-(3-Fluorophenyl)phenol is an organic compound characterized by a phenol group substituted with a fluorine atom at the meta position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)phenol can be achieved through several methods. One common approach involves the diazotization of m-fluoroaniline followed by hydrolysis. This method, however, produces phenolic wastewater, which poses environmental challenges .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of advanced catalytic processes to improve yield and reduce environmental impact. The specific conditions and catalysts used can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Fluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions under controlled conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
Scientific Research Applications
3-(3-Fluorophenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
- 3-Fluorophenol
- 4-Fluorophenol
- 2-Fluorophenol
Comparison: 3-(3-Fluorophenyl)phenol is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other fluorophenols. The meta-substitution pattern can lead to different electronic effects and steric interactions, making it distinct in its applications and properties .
Properties
IUPAC Name |
3-(3-fluorophenyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZUGPINHJHSJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620056 |
Source
|
Record name | 3'-Fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80254-64-4 |
Source
|
Record name | 3'-Fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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